molecular formula C77H125NO8P+ B13797875 [3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Cat. No.: B13797875
M. Wt: 1223.8 g/mol
InChI Key: ZVFLDVACRJJJLS-IESNROCXSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

A2-PE is synthesized through the condensation of two molecules of all-trans-retinal with one molecule of phosphatidylethanolamine. This reaction typically occurs under physiological conditions within the RPE cells. The process involves the formation of a Schiff base intermediate, which subsequently undergoes a series of condensation reactions to form A2-PE .

Industrial Production Methods

While A2-PE is primarily studied in a biological context, its industrial production is not common. laboratory synthesis can be achieved by mimicking the physiological conditions under which it forms. This involves using all-trans-retinal and phosphatidylethanolamine in a controlled environment to ensure the correct formation of the compound .

Chemical Reactions Analysis

Types of Reactions

A2-PE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

A2-PE is extensively studied in the context of retinal diseases. Its accumulation and subsequent conversion to A2E are linked to the pathogenesis of age-related macular degeneration and other retinal disorders. Research focuses on understanding the biosynthetic pathways of A2-PE and A2E to develop therapeutic strategies to mitigate their harmful effects .

Mechanism of Action

A2-PE exerts its effects primarily through its conversion to A2E. The mechanism involves the hydrolysis of A2-PE by phospholipases, followed by the oxidation of A2E. A2E accumulates in the RPE cells, where it disrupts cellular function by inducing oxidative stress and impairing lysosomal degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A2-PE is unique due to its role as a precursor to A2E, a major component of lipofuscin. Its formation and subsequent conversion to A2E are critical in understanding the pathogenesis of retinal disorders, making it a significant compound in ophthalmic research .

Properties

Molecular Formula

C77H125NO8P+

Molecular Weight

1223.8 g/mol

IUPAC Name

[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C77H124NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,57,60-61,71H,12-37,40-41,45-46,48-49,55-56,58-59,62-63H2,1-11H3/p+1/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+

InChI Key

ZVFLDVACRJJJLS-IESNROCXSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+]1=C(C=C(C=C1)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+]1=C(C=C(C=C1)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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